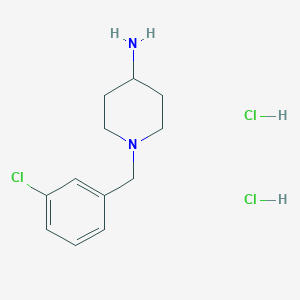![molecular formula C10H6N2O3 B3037804 Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62208-68-8](/img/structure/B3037804.png)
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . Its structure consists of a fused benzofuran and pyrimidine ring system, making it a valuable scaffold for the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential analgesic and antitumor agents . They are synthesized using the bioisostere concept, which involves the aza-Wittig reaction of functionalized iminophosphoranes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular environment. The compounds are synthesized via the aza-Wittig reaction of functionalized iminophosphoranes . This reaction results in the formation of carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . The resulting compounds have been found to attenuate thermal and mechanical allodynia induced by neuropathy .
Biochemical Pathways
It is known that these compounds can inhibit the proliferation of certain human cancer cell lines This suggests that they may interfere with the cellular pathways involved in cell growth and division
Pharmacokinetics
The compounds are synthesized via reactions that result in the formation of carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to form the final compounds . This process could potentially enhance the bioavailability of these compounds, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of the proliferation of certain human cancer cell lines . This suggests that these compounds may have potential as anticancer agents. In addition, these compounds have been found to attenuate thermal and mechanical allodynia induced by neuropathy , indicating potential analgesic properties.
Action Environment
The action environment of this compound can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity of these compounds. For example, the synthesis of these compounds involves reactions at specific temperatures . Changes in these conditions could potentially affect the efficacy and stability of these compounds.
Análisis Bioquímico
Biochemical Properties
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of poly ADP ribose polymerase-1 (PARP-1). PARP-1 is an enzyme involved in DNA damage repair, gene transcription, and cell apoptosis. By inhibiting PARP-1, this compound can prevent the repair of DNA single-strand breaks, leading to the accumulation of DNA double-strand breaks and promoting apoptosis in cancer cells . This compound interacts with PARP-1 through specific binding interactions, which inhibit the enzyme’s activity and disrupt its role in DNA repair mechanisms.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by inhibiting PARP-1 activity, leading to the accumulation of DNA damage and activation of the mitochondrial apoptosis pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By disrupting DNA repair mechanisms, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PARP-1. This compound binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the synthesis of poly ADP-ribose chains . This inhibition leads to the accumulation of DNA damage, activation of the DNA damage response, and induction of apoptosis. Additionally, this compound may influence other cellular targets and pathways, contributing to its overall effects on cell function and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of PARP-1 activity and persistent DNA damage . In in vivo studies, the long-term effects on cellular function and overall organism health are being explored to determine the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PARP-1 activity and induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound may exhibit toxic effects, including off-target interactions and adverse effects on normal cellular processes. Threshold effects and dose-dependent toxicity are important considerations in the development of this compound as a potential therapeutic agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and apoptosis. This compound interacts with enzymes and cofactors involved in these pathways, including PARP-1 and other DNA repair proteins By inhibiting PARP-1, this compound disrupts the normal metabolic flux and leads to the accumulation of DNA damage and activation of apoptosis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be actively transported into cells through specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on PARP-1 and other targets.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound may be directed to the nucleus, where it interacts with PARP-1 and other DNA repair proteins . Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles within the cell. The subcellular localization of this compound is an important factor in its overall mechanism of action and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can be synthesized using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired compounds . Additionally, the iminophosphorane can react directly with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 to produce 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological effects.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the benzofuran or pyrimidine rings, leading to derivatives with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sodium ethoxide.
Major Products: The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can exhibit enhanced or altered biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Quinazoline Derivatives: Benzofuro[3,2-d]pyrimidine derivatives are considered bioisosters of quinazoline derivatives, such as gefitinib, erlotinib, and tandutinib, which are known anticancer agents.
Furo[2,3-d]pyrimidinone Derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities, including analgesic and antitumor properties.
Uniqueness: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a benzofuran and pyrimidine ring system, which imparts distinct electronic and steric properties. This uniqueness allows for the development of derivatives with tailored biological activities and improved therapeutic potential .
Propiedades
IUPAC Name |
1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPKTKTPDVQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260056 | |
| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62208-68-8 | |
| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62208-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


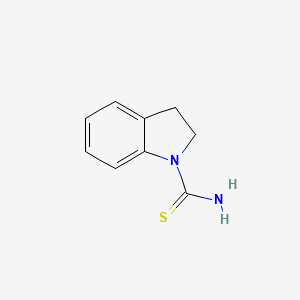

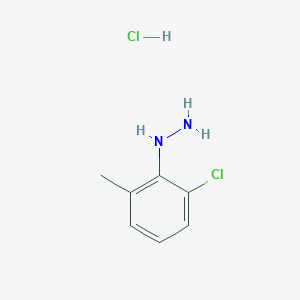


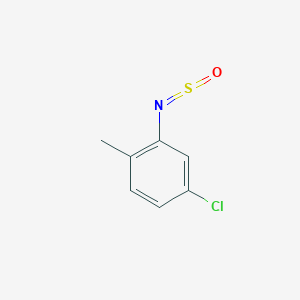
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037734.png)

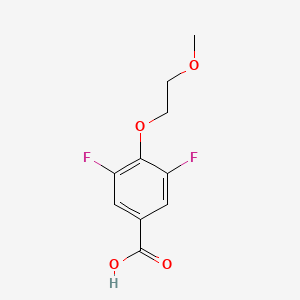

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B3037740.png)
